Phenylmaltotrioside
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Overview
Description
Phenylmaltotrioside is a chemical compound known for its unique structure and properties It is a type of glycoside, specifically a phenyl glycoside, which consists of a phenyl group attached to a maltotrioside moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylmaltotrioside can be synthesized through the transglycosylation reaction catalyzed by enzymes such as saccharifying α-amylase from Bacillus subtilis . The reaction typically occurs at a temperature of 25°C and a pH of 5.4. The enzyme hydrolyzes phenyl β-maltoside at the glucosidic linkage between the glucose residues to form D-glucose and phenyl β-D-glucoside, along with maltose, maltotriose, and phenyl β-maltotrioside .
Industrial Production Methods
Industrial production of this compound involves optimizing the enzymatic reaction conditions to maximize yield. This includes controlling the temperature, pH, and concentration of substrates and enzymes. The process may also involve purification steps such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Phenylmaltotrioside undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form quinones.
Reduction: Reduction of quinones back to hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones.
Substitution: Various substituted phenylmaltotriosides depending on the electrophile used.
Scientific Research Applications
Phenylmaltotrioside has several applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies to understand the mechanism of glycoside hydrolases.
Biology: Investigated for its role in carbohydrate metabolism and as a potential biomarker.
Medicine: Explored for its potential therapeutic effects, including its role in drug delivery systems.
Industry: Utilized in the synthesis of complex carbohydrates and as a precursor for other glycosides
Mechanism of Action
The mechanism of action of phenylmaltotrioside involves its interaction with specific enzymes and receptors. It acts as a substrate for glycoside hydrolases, which catalyze the hydrolysis of the glycosidic bond. The phenyl group may also interact with aromatic receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Phenylmaltotrioside can be compared with other glycosides such as:
Phenyl β-maltoside: Similar structure but with fewer glucose units.
Phenyl β-glucoside: Contains only one glucose unit.
Maltotriose: Lacks the phenyl group.
Uniqueness
This compound is unique due to its combination of a phenyl group and a maltotrioside moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
63538-05-6 |
---|---|
Molecular Formula |
C24H36O16 |
Molecular Weight |
580.5 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H36O16/c25-6-10-13(28)14(29)17(32)23(36-10)39-21-12(8-27)38-24(19(34)16(21)31)40-20-11(7-26)37-22(18(33)15(20)30)35-9-4-2-1-3-5-9/h1-5,10-34H,6-8H2/t10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24+/m1/s1 |
InChI Key |
QWNCOASHVFFDRG-HIUMSLFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
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